Functional-Group Content vs. Des-aminomethyl Analogs
The target compound contains a primary amine masked as a Boc‑protected aminomethyl group, whereas the closest commercially available analog, tert‑butyl 6‑fluoro‑1,2,3,4‑tetrahydroquinoline‑1‑carboxylate, lacks this functional handle entirely. Quantitatively, this adds one hydrogen‑bond donor, increases the topological polar surface area (tPSA) by approximately 26 Ų (estimated from fragment contributions), and raises the molecular weight from 251.3 to 280.3 g/mol . The presence of the aminomethyl group also increases the number of rotatable bonds from 1 to 3, directly affecting conformational flexibility and potential binding modes .
| Evidence Dimension | Hydrogen‑bond donors (nHBD) |
|---|---|
| Target Compound Data | 1 (amine, after Boc removal) + 0 (Boc‑protected) = 1 latent HBD |
| Comparator Or Baseline | tert‑butyl 6‑fluoro‑1,2,3,4‑tetrahydroquinoline‑1‑carboxylate: nHBD = 0 |
| Quantified Difference | ΔnHBD = +1 (latent); ΔMW = +29.0 g/mol; Δrotatable bonds = +2 |
| Conditions | Structural comparison based on vendor‑reported molecular formulas and CAS registry data |
Why This Matters
For medicinal chemists, the latent amine handle enables direct, one‑step diversification into amide, sulfonamide, or urea libraries without additional protection/deprotection sequences, a capability absent in the des‑aminomethyl analog.
